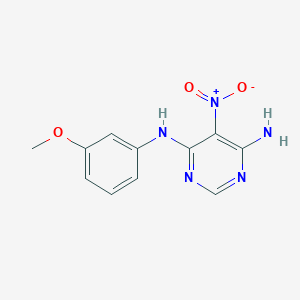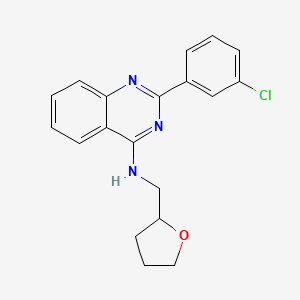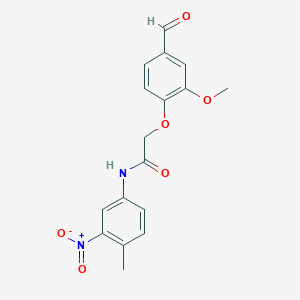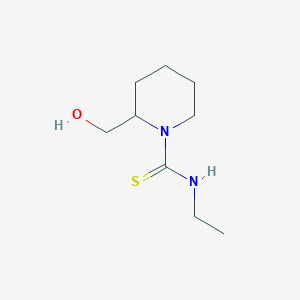![molecular formula C21H21N3O4 B4133857 N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea](/img/structure/B4133857.png)
N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea
描述
N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea, also known as ALU, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. ALU is a urea derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学研究应用
N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has been studied for its potential applications in various fields. It has been found to have antifungal, antibacterial, and anticancer properties. N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has also been studied for its potential as a photosensitizer in photodynamic therapy, a technique used to treat cancer. Additionally, N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has been investigated for its potential as a fluorescent probe for the detection of zinc ions in biological systems.
作用机制
The mechanism of action of N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has been found to inhibit the activity of urease, an enzyme that plays a role in the metabolism of urea. N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
Biochemical and Physiological Effects:
N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of fungi and bacteria, and to induce apoptosis in cancer cells. N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has also been found to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation. Additionally, N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has been found to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea is also relatively easy to synthesize and has been found to be stable under various conditions. However, one limitation of using N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea. One direction is to investigate its potential as a photosensitizer in photodynamic therapy, particularly for the treatment of cancer. Another direction is to investigate its potential as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea and to investigate its potential as a therapeutic agent for various diseases.
属性
IUPAC Name |
1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-13-23(21(27)22-15-7-5-4-6-8-15)18-14-19(25)24(20(18)26)16-9-11-17(28-2)12-10-16/h3-12,18H,1,13-14H2,2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEVFNQFRMNSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC=C)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4133782.png)


![2-({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4133795.png)
![3,4-dichloro-N-{1-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4133798.png)
![3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B4133807.png)
![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4133815.png)

![4-({[(5-{[(3,4-dichlorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4133828.png)
![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B4133831.png)

![N-cyclohexyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4133841.png)

![N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4133854.png)